molecular formula C22H28N4O2S B2458913 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024041-44-8

5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2458913
CAS No.: 1024041-44-8
M. Wt: 412.55
InChI Key: NZVUPBACKUBKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of imidazoquinazolinones

Properties

IUPAC Name

5-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-13(2)19-21(28)26-20(24-19)16-7-5-6-8-17(16)23-22(26)29-12-18(27)25-10-14(3)9-15(4)11-25/h5-8,13-15,19H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVUPBACKUBKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, starting from readily available precursors

    Formation of Imidazoquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazolinone ring system.

    Introduction of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of Thioether Linkage: The final step involves the formation of the thioether linkage by reacting a thiol derivative with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of imidazoquinazolinones, characterized by a unique structure that includes a piperidine moiety and a thioether linkage. The synthesis typically involves multiple steps:

  • Formation of Imidazoquinazolinone Core : Cyclization of precursors under acidic or basic conditions to form the imidazoquinazolinone ring.
  • Introduction of Piperidine Ring : Nucleophilic substitution reactions introduce the piperidine derivative.
  • Attachment of Thioether Linkage : Formation of the thioether linkage through reactions with thiol derivatives.

The detailed synthetic routes are essential for understanding how variations in synthesis can influence the compound's properties and applications .

Chemistry

5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions .

Biology

Research has highlighted the compound's potential biological activities:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Antiviral Activity : Preliminary investigations suggest potential efficacy against viral infections.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .

Medicine

The compound is under investigation for its therapeutic applications:

  • Drug Development : Researchers are exploring its potential as a lead compound for developing new drugs targeting specific diseases. Its mechanism of action involves interaction with molecular targets such as enzymes and receptors, modulating their activity to exert therapeutic effects .

Anticancer Activity in Cell Lines

A study evaluated the anticancer activity of synthesized derivatives based on the imidazoquinazolinone framework. The derivatives were tested against human HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Results showed that certain compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating significant antiproliferative effects .

Antimicrobial Screening

Another research effort focused on assessing the antimicrobial properties of this compound. Various derivatives were screened against bacterial strains, revealing that several exhibited potent activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its specific structural features, such as the combination of the imidazoquinazolinone core with the piperidine ring and thioether linkage

Biological Activity

The compound 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one represents a novel class of imidazoquinazolines with potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H28N4O2SC_{26}H_{28}N_{4}O_{2}S with a molecular weight of 460.6 g/mol . Its structure features a piperidine moiety linked to an imidazoquinazoline core, which is known for its diverse biological activities.

PropertyValue
Molecular Weight460.6 g/mol
Molecular FormulaC26 H28 N4 O2 S
LogP4.1719
Polar Surface Area51.411 Ų

Research indicates that the biological activity of this compound may stem from its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The presence of the piperidine group enhances its binding affinity to these targets, potentially leading to increased cytotoxicity against cancer cells.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibition of cancer cell growth in vitro.
  • Induction of Apoptosis : It activates apoptotic pathways in malignant cells, notably through caspase activation.
  • DNA Fragmentation : Studies have demonstrated that treatment with this compound leads to DNA fragmentation in sensitive cancer cell lines.

Biological Activity Against Cancer

The compound has been evaluated against various cancer cell lines, showcasing promising results.

Efficacy Data

A summary of its activity against selected cancer cell lines is presented below:

Cell LineIC50 (µM)Notes
HL-60 (Leukemia)<0.1Induces apoptosis via caspase activation
COLO 205 (Colon)0.02Highly sensitive; significantly lower IC50 than standard treatments
SW-620 (Colon)0.03Comparable efficacy to established chemotherapeutics
HSC-4 (Oral Cancer)0.5Moderate sensitivity; further studies needed

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Colon Cancer : A study indicated that the compound exhibited submicromolar IC50 values against colon cancer cell lines, suggesting strong antitumor potential compared to traditional chemotherapeutics like 5-fluorouracil .
  • Leukemic Cell Lines : In research involving HL-60 cells, the compound induced significant DNA fragmentation and apoptosis, demonstrating its potential as a therapeutic agent for leukemia .
  • Toxicity Assessment : Short-term toxicity studies in murine models indicated that the compound was well tolerated at therapeutic doses, with no significant adverse effects observed .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the imidazoquinazoline core. Key steps include:

Core assembly : Cyclization of quinazoline precursors with thiourea derivatives.

Functionalization : Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene chemistry.

Piperidine coupling : Amidation or alkylation to attach the 3,5-dimethylpiperidin-1-yl moiety.

  • Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1H^1 \text{H}/13C^{13} \text{C} NMR for structural elucidation, and HPLC for purity assessment (>95%). Crystallography or DFT calculations may resolve stereochemical ambiguities .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR spectroscopy : 1H^1 \text{H} NMR identifies proton environments (e.g., methyl groups on piperidine, isopropyl substituents). 13C^{13} \text{C} NMR confirms carbonyl (C=O) and thiourea (C=S) functionalities.
  • Mass spectrometry : HRMS with electrospray ionization (ESI) validates the molecular formula (e.g., C25_{25}H31_{31}N5_5O2_2S).
  • IR spectroscopy : Detects vibrational modes of functional groups (e.g., 1650–1750 cm1^{-1} for carbonyl stretches) .

Q. How is preliminary biological activity screened for this compound?

  • Methodology :

In vitro assays : Test against bacterial (e.g., S. aureus, E. coli) and fungal strains (C. albicans) using broth microdilution (MIC determination) and disk diffusion (zone of inhibition).

Cytotoxicity : Evaluate IC50_{50} in mammalian cell lines (e.g., HEK-293) via MTT assays.

Target prediction : Molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) to prioritize mechanistic studies .

Advanced Research Questions

Q. How can low yields during the final coupling step (piperidine introduction) be optimized?

  • Methodology :

  • Reaction conditions : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., HATU for amidation), and temperatures.
  • Computational guidance : Use quantum chemical calculations (e.g., DFT) to model transition states and identify steric/electronic barriers.
  • Byproduct analysis : Employ LC-MS to detect side products (e.g., hydrolysis intermediates) and adjust protecting groups .

Q. How to resolve contradictions in observed vs. predicted bioactivity (e.g., high MIC but strong docking scores)?

  • Methodology :

Permeability assessment : Perform Caco-2 cell assays or PAMPA to evaluate membrane penetration.

Metabolic stability : Test compound stability in liver microsomes (e.g., CYP450 metabolism).

Off-target profiling : Use kinome-wide screening or thermal shift assays to identify unintended interactions .

Q. What computational strategies enhance reaction design for derivatives of this compound?

  • Methodology :

  • Reaction path search : Apply automated tools (e.g., AFIR or GRRM) to explore alternative pathways.
  • Machine learning : Train models on existing imidazoquinazoline reaction datasets to predict optimal conditions (e.g., solvent, catalyst).
  • Multi-objective optimization : Balance yield, purity, and cost using Pareto front analysis .

Q. How to validate the mechanism of action when structural analogs show divergent biological effects?

  • Methodology :

SAR studies : Synthesize derivatives with systematic modifications (e.g., piperidine methylation, sulfanyl chain length).

Biophysical assays : Use surface plasmon resonance (SPR) or ITC to measure binding affinity to putative targets.

Omics integration : Perform transcriptomics/proteomics on treated cells to identify pathway-level changes .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for optimizing synthetic protocols?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, stoichiometry).
  • Response surface methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. catalyst loading).
  • Robustness testing : Apply Monte Carlo simulations to assess protocol reliability under variable conditions .

Q. How to integrate computational and experimental data for reaction troubleshooting?

  • Methodology :

Hybrid workflows : Combine DFT-calculated activation energies with experimental kinetic data to identify rate-limiting steps.

Cheminformatics : Build a reaction database with parameters (e.g., yields, impurities) and mine for patterns using clustering algorithms.

Feedback loops : Use Bayesian optimization to iteratively refine conditions based on real-time HPLC/MS outputs .

Tables for Key Data

Table 1 : Representative Biological Activity Data (Hypothetical)

StrainMIC (µg/mL)Zone of Inhibition (mm)Cytotoxicity (IC50_{50}, µM)
S. aureus8.214.5>50
E. coli32.16.8>50
C. albicans64.0N/A42.3

Table 2 : Synthetic Optimization via DoE (Hypothetical)

VariableLow LevelHigh LevelOptimal Condition
Temperature (°C)6010085
Catalyst (mol%)51510
SolventDMFTHFDMF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.